Tert-butyl 6-aminohexanoate hydrochloride chemical properties
Tert-butyl 6-aminohexanoate hydrochloride chemical properties
An In-Depth Technical Guide to Tert-butyl 6-aminohexanoate Hydrochloride: Properties, Synthesis, and Applications
Introduction
Tert-butyl 6-aminohexanoate hydrochloride is a bifunctional organic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. It belongs to the class of amino acid esters, where the carboxylic acid functional group of 6-aminohexanoic acid is protected as a tert-butyl ester, and the primary amine is stabilized as a hydrochloride salt. This dual-protection strategy imparts unique chemical properties, making it a versatile building block and linker molecule. The tert-butyl ester provides robust protection under basic and nucleophilic conditions while being readily cleavable under acidic conditions. Concurrently, the hydrochloride salt protects the amine group, enhances solubility in certain solvents, and allows for its controlled release as a free amine upon treatment with a base. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The accurate characterization of a chemical reagent is the foundation of reproducible and reliable research. This section details the core physical properties and spectroscopic signatures required to confirm the identity and purity of tert-butyl 6-aminohexanoate hydrochloride.
Core Chemical Identifiers
A summary of the essential identification parameters for tert-butyl 6-aminohexanoate hydrochloride is provided below.
| Property | Value | Source |
| CAS Number | 316829-43-3 | [1] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |
| Molecular Weight | 223.74 g/mol | [1] |
| IUPAC Name | tert-butyl 6-aminohexanoate hydrochloride | |
| Synonyms | tert-butyl 6-aminocaproate hydrochloride | [2][3] |
| InChI Key | DYPCMCLPEUUXFE-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and storage conditions are critical for maintaining the integrity of the compound.
| Property | Value | Source |
| Appearance | White to off-white powder or solid. | [1][4] |
| Solubility | The hydrochloride form enhances water solubility compared to the free base. It is slightly soluble in methanol and DMSO. | [5] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [1][4][6] |
| Stability | Considered hygroscopic; should be stored in a dry environment. | [5] |
Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint for the molecule, essential for quality control and reaction monitoring. The following data are based on established principles and data from structurally related compounds.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. For tert-butyl 6-aminohexanoate hydrochloride, the key diagnostic signals are the sharp singlet of the tert-butyl group and the distinct multiplets of the hexanoate backbone.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.0 | Broad Singlet | 3H | -NH₃⁺ |
| ¹H | ~2.9 | Triplet | 2H | -CH₂-NH₃⁺ |
| ¹H | ~2.2 | Triplet | 2H | -CH₂-COO- |
| ¹H | ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |
| ¹H | ~1.4 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C | ~172 | - | - | C=O (Ester) |
| ¹³C | ~80 | - | - | -C(CH₃)₃ |
| ¹³C | ~39 | - | - | -CH₂-NH₃⁺ |
| ¹³C | ~35 | - | - | -CH₂-COO- |
| ¹³C | ~28 | - | - | -C(CH₃)₃ |
| ¹³C | ~27, 26, 24 | - | - | Aliphatic -CH₂- chain |
Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration. Data is extrapolated from related structures[7][8].
IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| ~2950 | Medium-Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1540 | Medium | N-H bend (amide II-like from ammonium) |
| ~1250 & 1150 | Strong | C-O stretch (ester) |
Rationale: The broadness of the N-H stretch is characteristic of an ammonium salt. The strong carbonyl peak confirms the presence of the tert-butyl ester functional group[9][10].
Mass spectrometry is used to confirm the molecular weight of the compound. The analysis is typically performed on the free base form of the molecule after neutralization.
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.16 |
| [M+Na]⁺ | 210.15 |
| [M+K]⁺ | 226.12 |
Note: 'M' refers to the free base, C₁₀H₂₁NO₂ (MW = 187.28 g/mol )[3][11].
Synthesis and Purification
The synthesis of tert-butyl 6-aminohexanoate hydrochloride is a straightforward process designed to install two orthogonal protecting groups onto the 6-aminohexanoic acid backbone. Orthogonal protection is a critical strategy in multi-step synthesis, allowing for the selective removal of one protecting group without affecting the other.
Synthetic Workflow
The most common synthetic route involves the direct esterification of 6-aminohexanoic acid followed by the formation of the hydrochloride salt. This approach is efficient as it avoids unnecessary protection/deprotection steps for the amine group.
Caption: General synthetic workflow for tert-butyl 6-aminohexanoate hydrochloride.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure. Researchers should always first consult primary literature and perform appropriate risk assessments.
Step 1: Tert-butylesterification of 6-Aminohexanoic Acid
-
Rationale: This step introduces the acid-labile tert-butyl ester protecting group. The use of a strong acid catalyst is necessary to facilitate the reaction with isobutylene gas or liquid.
-
To a pressure-resistant flask, add 6-aminohexanoic acid (1.0 eq).
-
Add a suitable solvent such as dioxane.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Cool the mixture to 0°C and carefully introduce isobutylene (liquid or gas) in excess (e.g., 2-3 eq).
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Upon completion (monitored by TLC or LC-MS), carefully vent the vessel in a fume hood.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 6-aminohexanoate free base.
Step 2: Conversion to Hydrochloride Salt
-
Rationale: Converting the free base to its hydrochloride salt enhances stability, improves handling characteristics (often inducing crystallization), and protects the amine from undesired side reactions. Using a non-polar solvent like diethyl ether facilitates the precipitation of the ionic salt.
-
Dissolve the crude free base from Step 1 in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution) dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-ionic impurities.
-
Dry the white solid under vacuum to yield the final product, tert-butyl 6-aminohexanoate hydrochloride.
Purification and Quality Control
The primary method of purification is the precipitation/crystallization during salt formation. If further purification is needed, recrystallization from a solvent system like methanol/ether can be employed. The final product's identity and purity must be confirmed using the spectroscopic methods detailed in Section 1.3. A purity of >95% is standard for most research applications.
Chemical Reactivity and Handling
The utility of this compound stems from its nature as an orthogonally protected bifunctional molecule.
The Principle of Orthogonal Protection
The tert-butyl ester and the ammonium salt can be deprotected under mutually exclusive conditions. The ester is cleaved by acid, while the amine is liberated by base. This orthogonality is paramount in complex molecular construction.
Caption: Orthogonal deprotection pathways for tert-butyl 6-aminohexanoate HCl.
Key Reaction Protocols
Protocol 3.2.1: Liberation of the Free Amine for Amide Coupling
-
Dissolve tert-butyl 6-aminohexanoate hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), (1.1 - 2.2 eq) and stir for 15-30 minutes at room temperature.
-
The resulting solution contains the free amine, which can be directly used in subsequent reactions, such as HATU or EDC-mediated amide bond formation.
Protocol 3.2.2: Cleavage of the Tert-butyl Ester
-
Dissolve tert-butyl 6-aminohexanoate hydrochloride (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 v/v ratio with the solvent.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield 6-aminohexanoic acid hydrochloride.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Irritant/Harmful | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Safe Handling Protocol:
-
Engineering Controls: Use only inside a certified chemical fume hood[13].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For handling large quantities, a face shield and respiratory protection may be necessary[14].
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust[13]. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Development
The unique structure of tert-butyl 6-aminohexanoate hydrochloride makes it a valuable tool in several scientific domains.
-
Role as a Linker/Spacer: The six-carbon aliphatic chain serves as a flexible, non-rigid spacer to connect two different molecular entities, for example, a targeting ligand to a payload molecule in bioconjugate chemistry[2].
-
Building Block in Peptide and Peptoid Synthesis: It is used as an unnatural amino acid building block to introduce linkers into peptides or to synthesize peptoids (N-substituted glycine oligomers), which are of interest as therapeutic agents due to their enhanced proteolytic stability[7].
-
Intermediate in Drug Discovery: The compound is a key intermediate in the synthesis of more complex pharmaceutical agents. Its orthogonally protected functional groups allow for sequential chemical modifications, which is a crucial aspect of building complex molecular architectures, including prodrugs designed for improved metabolic stability and targeted tumor delivery[12][15].
Conclusion
Tert-butyl 6-aminohexanoate hydrochloride is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its value lies in the orthogonal protection of its amine and carboxylic acid functionalities, enabling chemists to perform selective and high-yield transformations. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective use. From academic research exploring novel molecular structures to industrial drug development programs, this versatile building block continues to be an indispensable component in the modern chemist's toolbox.
References
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PubChem, National Institutes of Health. Tert-butyl 6-aminohexanoate. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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National Institutes of Health. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
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Cleanchem Laboratories. Material Safety Data Sheets: Methyl 6-aminohexanoate hydrochloride. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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PubChemLite. Tert-butyl 6-aminohexanoate hydrochloride. [Link]
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